4H-1,2,4-triazole-3-carboximidamide hydrochloride

Description

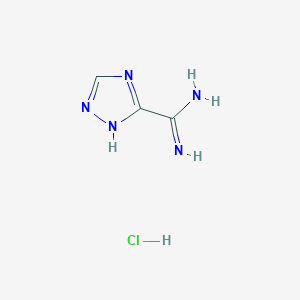

Chemical Structure and Properties

4H-1,2,4-Triazole-3-carboximidamide hydrochloride is a heterocyclic compound featuring a triazole ring substituted with a carboximidamide group and a hydrochloride salt. Its molecular formula is C₃H₇ClN₆, with a molecular weight of 170.58 g/mol (based on derivatives in ). The compound is structurally characterized by a 1,2,4-triazole core, which confers stability and reactivity due to its aromaticity and nitrogen-rich framework.

Synthesis and Applications

The synthesis of 4H-1,2,4-triazole derivatives typically involves condensation reactions or functionalization of pre-existing triazole scaffolds. For example, describes a method using 4H-1,2,4-triazole-3-thiol and N-substituted maleimides in the presence of aluminum chloride to generate structurally diverse derivatives. Such methods highlight the versatility of the triazole core for generating pharmacologically relevant compounds.

The compound’s hydrochloride salt form enhances solubility, making it suitable for biological applications.

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5.ClH/c4-2(5)3-6-1-7-8-3;/h1H,(H3,4,5)(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDCXBBPFKYHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-triazole-3-carboximidamide hydrochloride typically involves the reaction of dicyandiamide with 1,2,4-triazole. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt . Another method involves the activation of triflic anhydride followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

Industrial Production Methods: the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Substitution Reactions

The triazole ring undergoes electrophilic aromatic substitution at electron-rich positions. The carboximidamide group (-C(=NH)-NH₂) directs incoming electrophiles through resonance effects:

-

Nitration : Occurs at the C5 position under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C, yielding nitro-substituted derivatives .

-

Halogenation : Bromination with Br₂/FeBr₃ selectively functionalizes the C3 position adjacent to the carboximidamide group .

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 | 75% |

| Bromination | Br₂/FeBr₃, 25°C | C3 | 82% |

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions via its triazole ring or carboximidamide group:

-

Azide-Alkyne Click Chemistry : Forms 1,2,3-triazole hybrids when reacted with terminal alkynes in the presence of Cu(I) catalysts .

-

Nitrilimine Cycloaddition : Reacts with nitrilimines (generated in situ from hydrazonoyl chlorides) to yield fused triazolo-heterocycles .

Mechanistic Insight :

-

Hydrazonoyl chloride → Nitrilimine (via dehydrohalogenation with Et₃N).

-

1,3-Dipolar cycloaddition with triazole carboximidamide → Triazolo[1,5-a]pyrimidine derivatives .

Oxidative Cyclization

Selenium dioxide (SeO₂) mediates intramolecular oxidative cyclization of hydrazones derived from the carboximidamide group:

-

Reaction Pathway :

Key Advantage : This method avoids harsh acids/bases, preserving the hydrochloride salt’s stability .

Reduction and Functionalization

The amidine moiety undergoes selective transformations:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to -CH₂-NH₂, yielding 4H-1,2,4-triazole-3-ethylamine hydrochloride .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

Acid-Catalyzed Cyclocondensation

-

Substrates : Hydrazine hydrate + carboxylic acid derivatives (e.g., amidines).

-

Catalyst : HClO₄-SiO₂ (solvent-free, 80°C).

Stability and Reactivity Trends

Scientific Research Applications

4H-1,2,4-triazole-3-carboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,4-triazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide, by binding to its active site . This interaction disrupts the enzyme’s function, leading to a decrease in nitric oxide production. The compound’s effects on other molecular pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4H-1,2,4-Triazole Derivatives

Viramidine Hydrochloride (Taribavirin HCl)

- Structure: Incorporates a β-D-ribofuranosyl group attached to the triazole carboximidamide core.

- Molecular Formula: C₈H₁₄ClN₅O₄ (monohydrochloride).

- Pharmacological Use : Prodrug of ribavirin, used for hepatitis C treatment.

- Key Difference: The ribofuranosyl moiety enhances bioavailability and targeting compared to the simpler hydrochloride salt form of the parent compound .

VUAA1

- Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

- Molecular Formula : C₁₉H₂₁N₅OS.

- Application : Insect odorant receptor agonist.

- Key Difference : The pyridinyl and ethylphenyl substituents increase hydrophobicity, favoring interaction with membrane-bound receptors, unlike the polar carboximidamide group in the target compound .

Thiazole and Thiadiazine Derivatives

4-Amino-1,2-Thiazole-3-Carboxylic Acid Hydrochloride

- Structure: Thiazole ring with amino and carboxylic acid groups.

- Molecular Formula : C₄H₅ClN₂O₂S.

- This impacts reactivity and biological target specificity .

Non-S-Oxidised 4H-1,2,6-Thiadiazines

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Molecular Formula | Key Functional Groups | Pharmacological Use |

|---|---|---|---|---|

| 4H-1,2,4-Triazole-3-carboximidamide HCl | 1,2,4-Triazole | C₃H₇ClN₆ | Carboximidamide, HCl | Under investigation |

| Viramidine HCl | 1,2,4-Triazole | C₈H₁₄ClN₅O₄ | Ribofuranosyl, HCl | Antiviral (Hepatitis C) |

| VUAA1 | 1,2,4-Triazole | C₁₉H₂₁N₅OS | Pyridinyl, ethylphenyl | Insect odorant receptor agonist |

| 4-Amino-1,2-thiazole-3-carboxylic acid HCl | Thiazole | C₄H₅ClN₂O₂S | Amino, carboxylic acid, HCl | Not fully characterized |

| Non-S-oxidised 4H-1,2,6-thiadiazines | Thiadiazine | Varies | Sulfur, nitrogen | Agrochemicals, pharmaceuticals |

Research Findings and Pharmacological Insights

- Triazole vs. Thiazole : Triazoles exhibit higher nitrogen content, favoring hydrogen bonding and metal coordination, which is critical for enzyme inhibition (e.g., antiviral activity). Thiazoles, with sulfur, often show distinct redox properties .

- Salt Forms : Hydrochloride salts (e.g., 4H-1,2,4-triazole-3-carboximidamide HCl) improve aqueous solubility, enhancing drug delivery compared to neutral analogs .

- Synthetic Flexibility : The triazole core allows diverse substitutions (e.g., acetyl, maleimide), enabling tailored physicochemical properties for target-specific applications .

Biological Activity

4H-1,2,4-triazole-3-carboximidamide hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

The biological activity of 4H-1,2,4-triazole-3-carboximidamide hydrochloride is primarily characterized by its antiproliferative , antimicrobial , and anticancer properties. The compound has been evaluated across various studies for its effectiveness against different cell lines and pathogens.

Antiproliferative Activity

Recent studies have indicated that derivatives of 1,2,4-triazole, including 4H-1,2,4-triazole-3-carboximidamide hydrochloride, exhibit significant antiproliferative effects. For instance, one study demonstrated that specific triazole derivatives induced cell cycle arrest in leukemia cell lines (K562 and CCRF-SB), suggesting their potential as anti-leukemia agents .

Table 1: Antiproliferative Effects of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | K562 | 0.45 | Induction of apoptosis |

| 1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamide | CCRF-SB | 0.50 | Cell cycle arrest |

The mechanism by which 4H-1,2,4-triazole-3-carboximidamide hydrochloride exerts its effects involves the modulation of key cellular pathways. The compound has been shown to induce apoptosis through the activation of caspases and cleavage of PARP proteins in cancer cells. This apoptotic pathway is critical for the elimination of malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, 4H-1,2,4-triazole derivatives have demonstrated notable antimicrobial activity. The triazole ring system is known for its ability to interact with various biological targets, making it effective against a range of pathogens.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8 | Bactericidal |

| Compound B | Escherichia coli | 16 | Bacteriostatic |

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study on Leukemia Treatment : A clinical trial involving patients with chronic myeloid leukemia treated with a triazole derivative showed a significant reduction in leukemic cell counts and improvement in overall survival rates .

- Antifungal Applications : Another study reported the successful use of triazole compounds in treating fungal infections resistant to conventional therapies. The compounds demonstrated high potency against Candida albicans and Aspergillus species .

Q & A

Q. What are the established synthetic protocols for 4H-1,2,4-triazole-3-carboximidamide hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: A general synthesis approach involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with a carboximidamide-forming reagent in absolute ethanol, catalyzed by glacial acetic acid. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Post-reaction, solvent removal under reduced pressure and recrystallization in polar solvents (e.g., ethanol/water mixtures) yield the hydrochloride salt. Purity is assessed using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4H-1,2,4-triazole-3-carboximidamide hydrochloride?

Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon backbone integrity.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS in positive ion mode).

- Elemental Analysis : To verify stoichiometric chloride content.

- X-ray Diffraction (XRD) : For crystalline structure determination (if single crystals are obtainable).

Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate impurities, necessitating repurification via column chromatography or preparative HPLC .

Advanced Research Questions

Q. How can researchers apply Design of Experiments (DoE) principles to optimize the synthesis of 4H-1,2,4-triazole-3-carboximidamide hydrochloride under varying catalytic conditions?

Methodological Answer: DoE frameworks (e.g., factorial designs) are used to systematically vary parameters such as:

- Temperature (e.g., 80–120°C).

- Catalyst loading (e.g., 0.5–5 mol% acetic acid).

- Reaction time (4–12 hours).

Responses like yield, purity, and byproduct formation are analyzed using ANOVA to identify statistically significant factors. Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal conditions by integrating quantum chemical calculations with experimental data .

Q. How should researchers resolve contradictions in biological activity data for 4H-1,2,4-triazole-3-carboximidamide hydrochloride across different assay systems?

Methodological Answer: Contradictions may arise from:

- Assay-specific interference (e.g., solvent interactions in cell-based vs. enzymatic assays).

- Impurity profiles (e.g., trace intermediates affecting results).

To address this: - Conduct dose-response curves across multiple assays.

- Perform LC-MS purity checks on test samples.

- Use orthogonal assays (e.g., SPR binding studies vs. cellular viability assays) to validate target engagement .

Q. What computational strategies are effective in predicting the reactivity and stability of 4H-1,2,4-triazole-3-carboximidamide hydrochloride in aqueous environments?

Methodological Answer:

- Density Functional Theory (DFT) : To calculate hydrolysis pathways and transition states.

- Molecular Dynamics (MD) Simulations : To model solvation effects and pH-dependent stability.

- QSAR Models : To correlate structural descriptors (e.g., logP, pKa) with experimental stability data.

Results guide experimental design, such as selecting buffered conditions (pH 4–6) to minimize degradation .

Q. How can researchers design stability studies to evaluate the long-term storage conditions of 4H-1,2,4-triazole-3-carboximidamide hydrochloride?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.

- Analytical Endpoints : Monitor degradation via HPLC-MS and quantify impurities (e.g., oxidation byproducts).

- Statistical Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage (e.g., –20°C, desiccated) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.